N-(2-Aminophenyl)-4-formamidobenzamide

Description

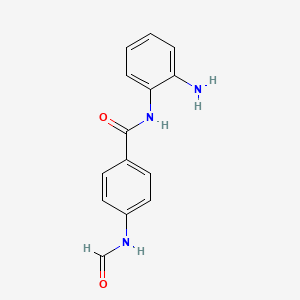

N-(2-Aminophenyl)-4-formamidobenzamide is a benzamide derivative featuring a 2-aminophenyl group attached to a benzamide core substituted with a formamide (-NHCHO) group at the para position. This compound belongs to a class of histone deacetylase (HDAC) inhibitors, which are pivotal in epigenetic regulation and cancer therapy. Its structure is characterized by:

- 2-Aminophenyl group: Essential for zinc-binding in HDAC active sites.

- 4-Formamidobenzamide moiety: Modulates solubility and interaction with HDAC surface residues.

Properties

CAS No. |

112522-66-4 |

|---|---|

Molecular Formula |

C14H13N3O2 |

Molecular Weight |

255.27 g/mol |

IUPAC Name |

N-(2-aminophenyl)-4-formamidobenzamide |

InChI |

InChI=1S/C14H13N3O2/c15-12-3-1-2-4-13(12)17-14(19)10-5-7-11(8-6-10)16-9-18/h1-9H,15H2,(H,16,18)(H,17,19) |

InChI Key |

UIBOKODQMWBGFH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)NC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminophenyl)-4-formamidobenzamide typically involves the reaction of 2-aminophenylamine with 4-formamidobenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminophenyl)-4-formamidobenzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).

Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Reduced amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-Aminophenyl)-4-formamidobenzamide has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of N-(2-Aminophenyl)-4-formamidobenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of microbial growth .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 4-Position

Modifications at the benzamide's 4-position significantly influence HDAC inhibition and selectivity:

Key Observations :

- Electron-withdrawing groups (e.g., -CN) may enhance binding via electronic effects, while bulky substituents (e.g., pyridine in MS-275) improve isoform selectivity .

- Heterocyclic modifications (e.g., s-triazine) increase anti-proliferative activity, likely due to additional interactions with HDAC surface residues .

Linker Region Modifications

Alterations in the linker region between the benzamide and aminophenyl groups impact pharmacokinetics and isoform specificity:

Key Observations :

- Longer linkers (e.g., pimelic diphenylamide) enhance HDAC1 selectivity, while fluorination subtly alters isoform preference .

- Conjugation with acridine introduces dual targeting (HDAC1/DNMT1) and fluorescence properties, enabling mechanistic studies .

Anti-Proliferative and HDAC Inhibitory Effects:

- s-Triazine analogs: IC₅₀ values <1 µM against HDAC1; significant tumor growth reduction in xenograft models .

- Acridine analog 8a: Induces histone H3 acetylation and apoptosis in leukemia cells at nanomolar concentrations .

- CI-994: Synergizes with retinoids in prostate cancer models, regulating cell cycle and apoptosis .

Molecular Docking Insights:

- Benzamide derivatives (e.g., B2, B10) show hydrogen bonding with HDAC2 residues (Cys156, His146, Gly154), critical for inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.